2-Naphthoxyacetic acid

Catalog No.
S582586
CAS No.
120-23-0
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthoxyacetic acid

CAS Number

120-23-0

Product Name

2-Naphthoxyacetic acid

IUPAC Name

2-naphthalen-2-yloxyacetic acid

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)

InChI Key

RZCJYMOBWVJQGV-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2-naphthyloxy)acetic acid, 2-naphthoxyacetic acid, beta-naphthoxyacetic acid

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O

The exact mass of the compound 2-Naphthoxyacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. It belongs to the ontological category of naphthyloxyacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

2-Naphthoxyacetic acid (BNOA, CAS 120-23-0), also known as β-naphthoxyacetic acid, is a highly stable, synthetic auxin and plant growth regulator characterized by a naphthyl ether linkage. For industrial and laboratory procurement, its value proposition centers on its structural robustness compared to natural indole-based auxins, offering superior thermal and photostability in aqueous media. As a weak acid (pKa 3.2), it is widely utilized as a dependable active ingredient in agricultural formulations for parthenocarpic fruit set, and as a persistent morphogenetic trigger in in vitro plant tissue culture . Unlike highly volatile or rapidly degrading natural hormones, BNOA's hydrophobic naphthyl fragment ensures sustained biological activity, making it a preferred selection for long-term cell elongation, callus proliferation, and targeted auxin transport assays [1].

Substituting 2-Naphthoxyacetic acid with its positional isomer, 1-Naphthoxyacetic acid (1-NOA), or with natural Indole-3-acetic acid (IAA) results in fundamental protocol failures. 1-NOA is a potent inhibitor of both auxin influx and efflux carriers, meaning it completely arrests cellular auxin transport; conversely, 2-NOA maintains efflux activity and functions intracellularly as an active growth-promoting auxin [1]. Procuring the wrong isomer will actively suppress the very morphogenetic responses a researcher intends to stimulate. Furthermore, substituting BNOA with natural IAA in tissue culture media leads to rapid loss of titer due to IAA's susceptibility to photo-oxidation and enzymatic degradation (IAA oxidase). BNOA's naphthyl structure resists these degradation pathways, ensuring that calculated molar concentrations remain active throughout prolonged incubation cycles or after thermal sterilization[2].

Isomeric Divergence in Auxin Transport and Efflux Activity

The positional isomers 1-NOA and 2-NOA exhibit radically different behaviors in cellular transport assays. At 10 μM concentrations, 1-NOA acts as a comprehensive transport inhibitor, blocking both auxin influx and efflux carriers entirely. In stark contrast, 10 μM 2-NOA competitively inhibits influx but leaves efflux carriers (such as PIN proteins) active [1]. This allows 2-NOA to act as an intracellular auxin agonist without locking down the cell's broader transport machinery.

Evidence DimensionAuxin Efflux Carrier Inhibition
Target Compound Data2-NOA (10 μM): Efflux carriers remain active
Comparator Or Baseline1-NOA (10 μM): Complete blockade of efflux carriers
Quantified DifferenceDichotomous functional response (Agonist vs. Complete Inhibitor)
ConditionsTobacco BY-2 cell suspension accumulation assays

Procuring the 1-NOA isomer by mistake will completely halt cellular auxin transport, whereas 2-NOA is required for active growth promotion and targeted influx studies.

Physicochemical Stability and Acidity Profile

The substitution of the indole ring with a naphthyl fragment fundamentally alters the compound's acidity and stability. 2-Naphthoxyacetic acid possesses a pKa of 3.2, making it a stronger acid than natural Indole-3-acetic acid (IAA, pKa 4.8) [1]. This structural modification prevents the rapid photo-oxidative and enzymatic degradation that plagues IAA in aqueous environments, allowing BNOA to maintain its auxin-mimicking properties over extended periods.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DataBNOA: pKa 3.2
Comparator Or BaselineIAA: pKa 4.8
Quantified Difference1.6 pKa unit shift; significantly higher stability of the hydrophobic fragment
ConditionsAqueous environment / Lipid membrane models

BNOA's enhanced stability drastically reduces the need for frequent media replenishment or filter sterilization in long-term tissue culture workflows.

Stock Solution Solvation and Processability

Because BNOA is predominantly hydrophobic, direct dissolution in cold water is highly inefficient and prone to precipitation. However, it achieves excellent solubility in organic solvents, reaching concentrations of ≥ 100 mg/mL (approx. 494.5 mM) in DMSO with ultrasonic assistance . This necessitates a two-step formulation process for media preparation, where the API is first dissolved in DMSO or ethanol before aqueous dilution.

Evidence DimensionMaximum Solubility
Target Compound Data≥ 100 mg/mL in DMSO (with sonication)
Comparator Or BaselineCold water: Slightly soluble / negligible
Quantified DifferenceOrders of magnitude higher solubility in polar aprotic solvents
ConditionsIn vitro stock solution preparation at room temperature

Guides procurement to ensure appropriate organic solvents are sourced alongside the API to prevent precipitation in automated dosing systems.

Efficacy in Parthenocarpic Fruit Set Under Stress

In agricultural applications, BNOA is highly effective at inducing seedless fruit set under suboptimal environmental conditions. Applications of 50 ppm 2-NOA (often formulated as Ortomone or Betapal) significantly increase fruit yield and parthenocarpic development in tomatoes grown under low night temperatures (13-16°C) or low irradiance, conditions where untreated controls or weaker auxins like IBA fail to produce viable commercial yields[1].

Evidence DimensionParthenocarpic Fruit Yield
Target Compound Data50 ppm 2-NOA: Significant yield increase under stress
Comparator Or BaselineIBA / Untreated: Minimal to no significant increase
Quantified DifferenceOvercomes low-temperature depressive effects on fruit swelling
ConditionsOut-of-season greenhouse cultivation (13-16°C night temps)

Provides direct justification for selecting BNOA as the active ingredient in commercial fruit-setting sprays over less effective natural auxins.

In Vitro Micropropagation and Tissue Culture Media

Due to its superior thermal and photostability compared to natural IAA, BNOA is the ideal synthetic auxin for long-term plant tissue culture. It is specifically procured for media formulations requiring prolonged incubation cycles for callus induction and somatic embryogenesis, minimizing the need for frequent media replacement [1].

Commercial Parthenocarpic Fruit-Setting Formulations

BNOA is a primary active ingredient for agricultural sprays designed to induce seedless fruit development (parthenocarpy). It is the preferred choice for tomato and strawberry cultivation in out-of-season or stress-temperature environments (e.g., 13-16°C), where it reliably overcomes the depressive effects of low irradiance and cold on fruit swelling[2].

Differential Auxin Transport Assays

In plant physiology research, 2-NOA is procured alongside its isomer 1-NOA to map membrane dynamics. Because 2-NOA competitively inhibits influx but leaves efflux carriers active, it serves as a precise molecular probe for isolating efflux-specific mechanisms in cell suspension models [1].

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

202.062994177 Da

Monoisotopic Mass

202.062994177 Da

Heavy Atom Count

15

LogP

2.53 (LogP)

Melting Point

156 °C

UNII

717GVR334R

GHS Hazard Statements

Aggregated GHS information provided by 205 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

120-23-0

Wikipedia

(2-naphthyloxy)acetic acid

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Acetic acid, 2-(2-naphthalenyloxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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